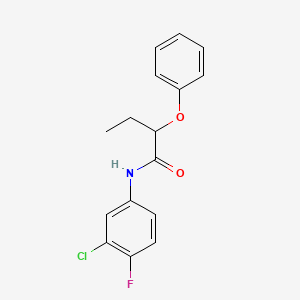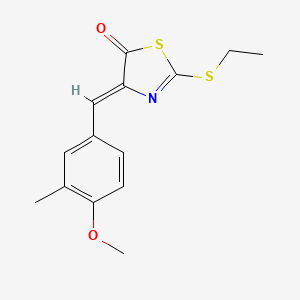
N-(3-chloro-4-fluorophenyl)-2-phenoxybutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-2-phenoxybutanamide, commonly known as CF3, is a synthetic compound that belongs to the family of selective androgen receptor modulators (SARMs). It is a non-steroidal drug that has been widely researched for its potential applications in the field of medicine and sports.
Wirkmechanismus
CF3 works by selectively binding to the androgen receptor (AR) in the body, which is responsible for regulating the development and maintenance of male sex characteristics. By binding to the AR, CF3 can promote muscle growth and prevent muscle wasting, increase bone density, and improve overall physical performance.
Biochemical and Physiological Effects:
CF3 has been shown to have a number of biochemical and physiological effects on the body, including increased muscle mass and strength, improved bone density, and enhanced physical endurance. It has also been shown to have a positive effect on lipid metabolism and insulin sensitivity, which could potentially benefit individuals with metabolic disorders such as diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CF3 is its high selectivity for the androgen receptor, which makes it a promising candidate for therapeutic applications. However, its potential use as a performance-enhancing drug has raised ethical concerns in the sports industry. Additionally, more research is needed to fully understand the long-term effects of CF3 on the body and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on CF3, including further investigation into its potential therapeutic applications in the treatment of muscle wasting, osteoporosis, and other conditions. Additionally, more research is needed to fully understand the long-term effects of CF3 on the body and its potential side effects. Finally, studies are needed to determine the optimal dosing and administration of CF3 for therapeutic use.
Synthesemethoden
CF3 is synthesized by a multistep process that involves the reaction of 3-chloro-4-fluoroaniline with 2-phenoxybutyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with trifluoromethanesulfonic acid (TfOH) to yield the final product.
Wissenschaftliche Forschungsanwendungen
CF3 has been extensively studied for its potential therapeutic applications in the treatment of various conditions such as muscle wasting, osteoporosis, and hypogonadism. It has also been investigated for its potential use in the sports industry as a performance-enhancing drug.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-2-15(21-12-6-4-3-5-7-12)16(20)19-11-8-9-14(18)13(17)10-11/h3-10,15H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPWUZXLJHEHNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)F)Cl)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B4955725.png)

![10-benzoyl-11-(4-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4955737.png)
![isopropyl 5-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B4955740.png)
![5-(4-tert-butylphenyl)-3-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone](/img/structure/B4955753.png)

![2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B4955768.png)
![dimethyl 5-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}isophthalate](/img/structure/B4955769.png)
![3-{[1-(2-methyl-3-furoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B4955776.png)


![5-[5-(2'-fluoro-2-biphenylyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4955797.png)
![2-phenoxyethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4955827.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]acetamide](/img/structure/B4955830.png)
